![molecular formula C17H22N2O4 B14403331 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid CAS No. 88103-55-3](/img/structure/B14403331.png)
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound has been synthesized to improve the water solubility and biological safety of melatonin while retaining its sleep aid function .
Méthodes De Préparation
The synthesis of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves the introduction of a sulfonate group to melatonin. The process begins with the treatment of melatonin with sodium hydride (NaH) and 1,4-butane sulfone in tetrahydrofuran (THF). This reaction enhances the water solubility of the compound significantly .
Analyse Des Réactions Chimiques
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of other melatonin derivatives with improved properties.
Biology: The compound is studied for its effects on biological systems, particularly its role in regulating sleep and circadian rhythms.
Medicine: It has potential as a sleep aid with higher water solubility and lower cytotoxicity compared to natural melatonin.
Mécanisme D'action
The mechanism of action of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves its interaction with melatonin receptors in the brain. By binding to these receptors, it helps regulate the sleep-wake cycle and circadian rhythms. The compound’s enhanced solubility allows for better absorption and bioavailability, leading to more effective sleep regulation .
Comparaison Avec Des Composés Similaires
Compared to other melatonin derivatives, 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid stands out due to its significantly improved water solubility and lower cytotoxicity. Similar compounds include:
N-acetyl-5-methoxytryptamine: The natural form of melatonin.
Sodium 4-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-1-yl) butane-1-sulfonate: Another derivative with enhanced solubility and safety.
These compounds share similar core structures but differ in their solubility and biological safety profiles, making this compound a unique and valuable derivative for research and therapeutic applications.
Propriétés
Numéro CAS |
88103-55-3 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-8-7-13-11-19(9-3-4-17(21)22)16-6-5-14(23-2)10-15(13)16/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22) |
Clé InChI |
SQVKNXIHHSZWHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


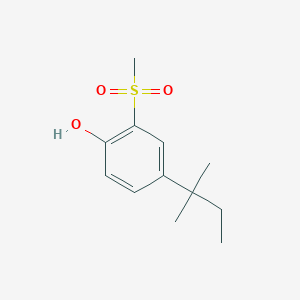
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
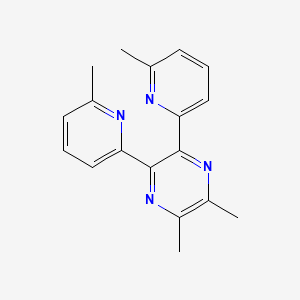
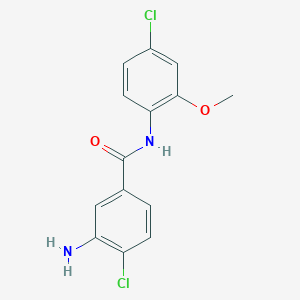
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
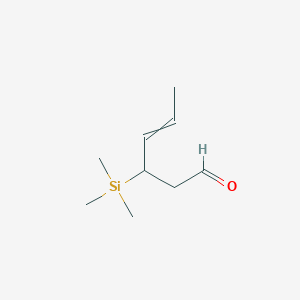
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
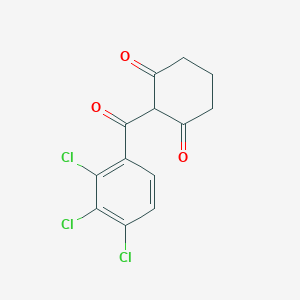
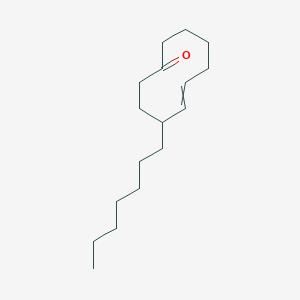
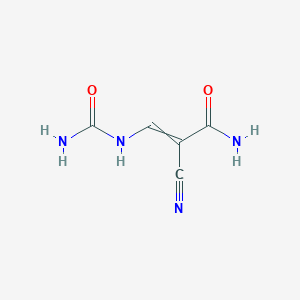
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
